N'-(3-chloro-4-fluorophenyl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]ethanediamide
Description
Properties
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O3S/c1-8-4-5-23-13(8)12(20)7-18-14(21)15(22)19-9-2-3-11(17)10(16)6-9/h2-6,12,20H,7H2,1H3,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFIHDVGAWYKUPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-chloro-4-fluorophenyl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]ethanediamide typically involves multiple steps. One common route includes the reaction of 3-chloro-4-fluoroaniline with 2-bromoethanol to form an intermediate, which is then reacted with 3-methylthiophene-2-carboxylic acid under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
N’-(3-chloro-4-fluorophenyl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of a nitro group would produce an amine.
Scientific Research Applications
N’-(3-chloro-4-fluorophenyl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N’-(3-chloro-4-fluorophenyl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction cascades that regulate cellular processes such as proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(3-(3-chloro-4-fluorophenyl)ureido)benzoate
- 3-(4-fluorophenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one
- 4-chloro-3-fluoro-2-(trifluoromethoxy)phenol
Uniqueness
N’-(3-chloro-4-fluorophenyl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]ethanediamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity
Q & A
Q. Optimization Strategies :
- Solvent Selection : Ethanol or dichloromethane improves solubility and reaction rates .
- Catalysts : Sodium hydroxide enhances nucleophilic substitution efficiency .
- Yield Improvement : Slow evaporation crystallization minimizes impurities .
How can computational modeling predict the reactivity and interaction mechanisms of this compound with biological targets?
Advanced Research Question
Key molecular parameters (e.g., bond angles, electrostatic potential maps) derived from X-ray crystallography or DFT calculations guide reactivity predictions . For example:
- Functional Groups : The chloro-fluorophenyl group increases electrophilicity, favoring interactions with nucleophilic residues (e.g., cysteine thiols) in enzymes .
- Docking Studies : Molecular docking with protein kinases (e.g., EGFR) predicts binding affinities using software like AutoDock Vina, validated by experimental IC50 values .
Basic Research Question
- NMR : H and C NMR confirm structural integrity (e.g., hydroxyethyl protons at δ 3.8–4.2 ppm; thiophene carbons at δ 120–140 ppm) .
- IR Spectroscopy : Amide C=O stretches (~1650 cm) and O-H bonds (~3300 cm) validate functional groups .
- Mass Spectrometry (HRMS) : Exact mass confirmation (theoretical m/z 408.83) ensures molecular formula accuracy .
What strategies resolve contradictions in bioactivity data across different studies?
Advanced Research Question
Contradictions often arise from assay variability or structural analogs. Mitigation strategies include:
- Standardized Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., doxorubicin) .
- Structural Validation : Compare with analogs (e.g., N'-(3-chloro-4-methylphenyl) derivatives) to isolate substituent effects .
- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., chloro-substituents correlate with antimicrobial activity) .
How does the molecular structure influence chemical reactivity?
Basic Research Question
- Electrophilic Sites : The chloro-fluorophenyl group directs electrophilic aromatic substitution at the para position .
- Hydroxyethyl Group : Participates in hydrogen bonding, stabilizing transition states in nucleophilic reactions .
- Thiophene Ring : π-Stacking interactions enhance binding to aromatic residues in enzymes .
What in vitro assays are suitable for evaluating its therapeutic potential?
Advanced Research Question
- Antimicrobial Activity : Broth microdilution assays (MIC against S. aureus and E. coli) .
- Anticancer Screening : MTT assay on cancer cell lines (e.g., IC50 values for MCF-7 breast cancer) .
- Enzyme Inhibition : Kinase inhibition assays (e.g., EGFR inhibition measured via ADP-Glo™) .
How to purify the compound effectively post-synthesis?
Basic Research Question
- Chromatography : Silica gel column with ethyl acetate/hexane (3:7) removes unreacted starting materials .
- Crystallization : Slow evaporation from toluene yields high-purity crystals (≥98% by HPLC) .
- HPLC : Reverse-phase C18 column (acetonitrile/water gradient) for analytical validation .
How to design structure-activity relationship (SAR) studies for derivatives?
Advanced Research Question
- Core Modifications : Synthesize analogs with varying substituents (e.g., replacing thiophene with furan) to assess bioactivity shifts .
- Pharmacophore Mapping : Identify critical moieties (e.g., chloro-fluorophenyl for target binding) via 3D-QSAR models .
- Data Table : Comparative Bioactivity of Derivatives
| Derivative | IC50 (EGFR) | MIC (S. aureus) |
|---|---|---|
| Parent Compound | 1.2 µM | 8 µg/mL |
| Thiophene → Furan Analog | 3.5 µM | 32 µg/mL |
| Chloro → Methoxy Substituent | >10 µM | 64 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
